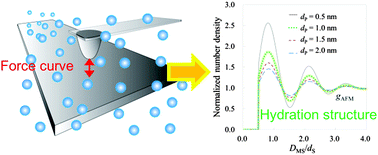Number density distribution of solvent molecules on a substrate: a transform theory for atomic force microscopy†
Physical Chemistry Chemical Physics Pub Date: 2016-03-29 DOI: 10.1039/C6CP00769D
Abstract
Atomic force microscopy (AFM) in liquids can measure a force curve between a probe and a buried substrate. The shape of the measured force curve is related to hydration structure on the substrate. However, until now, there has been no practical theory that can transform the force curve into the hydration structure, because treatment of the liquid confined between the probe and the substrate is a difficult problem. Here, we propose a robust and practical transform theory, which can generate the number density distribution of solvent molecules on a substrate from the force curve. As an example, we analyzed a force curve measured by using our high-resolution AFM with a newly fabricated ultrashort cantilever. It is demonstrated that the hydration structure on muscovite mica (001) surface can be reproduced from the force curve by using the transform theory. The transform theory will enhance AFM's ability and support structural analyses of solid/liquid interfaces. By using the transform theory, the effective diameter of a real probe apex is also obtained. This result will be important for designing a model probe of molecular scale simulations.

Recommended Literature
- [1] Synergistically coupling P-doped Mo2C@N, P dual-doped carbon-nanoribbons as an efficient electrocatalyst for the hydrogen evolution reaction†
- [2] An experimental and theoretical study of the reactions NaO+H2O(D2O)→NaOH(D)+OH(OD)
- [3] Post-assembly α-helix to β-sheet structural transformation within SAF-p1/p2a peptide nanofibers†
- [4] Back cover
- [5] Facile detection of organophosphorus nerve agent mimic (DCP) through a new quinoline-based ratiometric switch†
- [6] Designed synthesis of porous NiMoO4/C composite nanorods for asymmetric supercapacitors†
- [7] Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research†
- [8] Preparation of pure nickel, cobalt, nickel–cobalt and nickel–copper alloys by hydrothermal reduction
- [9] A highly sensitive glucose sensor based on a gold nanoparticles/polyaniline/multi-walled carbon nanotubes composite modified glassy carbon electrode
- [10] Supramolecular assembly from decavanadate anion and decamethylcucurbit[5]uril†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 108268-27-5
-
CAS no.: 12513-27-8









